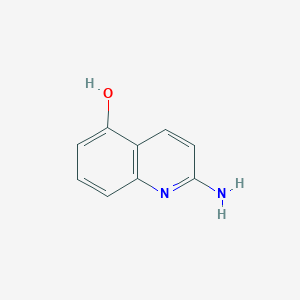

2-Aminoquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-aminoquinolin-5-ol |

InChI |

InChI=1S/C9H8N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H,(H2,10,11) |

InChI Key |

JHUPRBCZHSHQPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoquinolin 5 Ol and Analogues

Established Strategies for 2-Aminoquinoline Core Synthesis

The formation of the quinoline (B57606) ring is a well-established field in organic chemistry, with several named reactions providing reliable pathways to the core structure. These methods have been adapted and refined over time to allow for the synthesis of a wide variety of substituted quinolines, including those with the crucial 2-amino group.

Classical methods for quinoline synthesis predominantly involve the condensation of an aromatic amine with a carbonyl compound, followed by an acid-catalyzed cyclization and oxidation sequence.

Friedländer Annulation : This reaction is one of the most direct methods for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). wikipedia.orgorganic-chemistry.org The initial step is an aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net For the synthesis of 2-aminoquinolines, a 2-aminobenzaldehyde can be reacted with a compound like cyanoacetamide, where the cyano group can be later converted to an amino group, or by using starting materials that directly lead to the 2-amino functionality. researchgate.net Various catalysts, including indium(III) triflate, have been shown to be effective for promoting this reaction, often under solvent-free conditions. rsc.org

Skraup Synthesis : The Skraup synthesis is a robust method that produces quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the quinoline product. pharmaguideline.com While powerful, the reaction is known for being highly exothermic and sometimes violent, though the addition of ferrous sulfate (B86663) can moderate the reaction rate. wikipedia.orgorgsyn.org Modifications using ionic liquids or microwave irradiation have been developed to improve reaction conditions. iipseries.orgnih.gov

Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and is a widely used method for preparing substituted quinolines. nih.govwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Brønsted or Lewis acid. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol (B89426) condensation. wikipedia.org This method is particularly useful for synthesizing quinolines with substituents on the heterocyclic ring. nih.govacs.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Key Reactants | Typical Conditions | Key Advantages | Common Limitations |

|---|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or base catalysis (e.g., p-TsOH, In(OTf)₃, piperidine) wikipedia.orgresearchgate.netrsc.org | High convergence; forms two bonds in one operation. | Requires pre-functionalized 2-aminoaryl carbonyl starting materials. researchgate.net |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent (e.g., nitrobenzene) | Concentrated H₂SO₄, heat wikipedia.orgpharmaguideline.com | Uses simple, readily available starting materials. | Harsh, often violent reaction conditions; low yields for some substrates. wikipedia.orgnih.gov |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid catalysis (e.g., HCl, Lewis acids) wikipedia.orgsynarchive.com | Versatile for substituted quinolines; carbonyl can be formed in situ. nih.govwikipedia.org | Potential for polymerization of the carbonyl substrate. nih.gov |

Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge the carbon-carbon and carbon-nitrogen bonds necessary for quinoline synthesis. These methods often offer milder conditions, greater functional group tolerance, and novel pathways for substitution compared to classical approaches. ias.ac.iniaea.org

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.org It is particularly relevant for the synthesis of 2-aminoquinolines from 2-haloquinolines (e.g., 2-chloroquinoline). nih.gov The reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org Selective amination can be achieved, for instance, by reacting a substrate like 6-bromo-2-chloroquinoline, where the amination occurs preferentially at one position over the other under controlled conditions. nih.govacs.org

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction forms a C-C bond between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. nih.gov It can be used to build the quinoline system or to add substituents. For instance, 2-arylquinolines can be synthesized by coupling 2-chloroquinolines with arylboronic acids. nih.govresearchgate.net One-pot procedures have been developed that combine borylation of a haloquinoline with a subsequent Suzuki-Miyaura coupling to efficiently generate arylated quinolines. acs.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is used to introduce alkynyl groups onto the quinoline scaffold, which can then be further manipulated. acs.orgajouronline.com For example, 6,7-dibromoquinoline-5,8-dione (B3062177) can be coupled with various terminal alkynes to produce alkynylquinoline derivatives. ajouronline.com Copper-free versions of the reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.org It has been adapted for quinoline synthesis. A modified Larock method, for example, uses a Heck reaction between a 2-bromoaniline (B46623) and an allylic alcohol. organic-chemistry.orgacs.org The initial coupling is followed by isomerization, intramolecular condensation, and dehydrogenation to yield the substituted quinoline product. acs.org Another approach involves an intramolecular Heck coupling following an initial C-N bond formation to construct the heterocyclic ring. rsc.org

Table 2: Overview of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl C-N | Aryl halide/triflate + Amine | Palladium catalyst + Phosphine ligand + Base wikipedia.org |

| Suzuki-Miyaura Coupling | Aryl C-C | Aryl halide + Arylboronic acid | Palladium catalyst + Base nih.gov |

| Sonogashira Coupling | Aryl C-C (alkynyl) | Aryl halide + Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base libretexts.orgwikipedia.org |

| Heck Reaction | Aryl C-C (alkenyl) | Aryl halide + Alkene | Palladium catalyst + Base rsc.org |

Green Chemistry Principles in 2-Aminoquinolin-5-ol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of quinoline synthesis, this involves moving away from harsh reagents, high temperatures, and hazardous solvents.

Several modifications to classical quinoline syntheses align with green chemistry principles. For instance, the traditionally harsh Skraup reaction has been adapted to run under microwave irradiation in an ionic liquid medium, which can lead to improved efficiency and better reaction control. iipseries.orgnih.gov Similarly, the Doebner-Miller reaction has been performed using sulfuric acid as a catalyst in water, a green solvent. iipseries.org

The shift from stoichiometric, often toxic, reagents to catalytic methods is a cornerstone of green chemistry. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, operate with low catalyst loadings and often under milder conditions than classical methods. ias.ac.iniaea.org Efforts are also being made to reduce the environmental impact of these catalytic reactions themselves. For example, research into Buchwald-Hartwig amination focuses on avoiding high-impact solvents like 1,4-dioxane (B91453) and using simpler, more environmentally benign bases and ligands. acsgcipr.org The development of copper-catalyzed or even metal-free synthetic routes for quinolines further advances the goal of sustainable chemical synthesis. nih.gov

Mechanistic Elucidation of Reactions Involving 2 Aminoquinolin 5 Ol

Investigation of Nucleophilic Behavior of Amino and Hydroxyl Centers

2-Aminoquinolin-5-ol possesses two key functional groups capable of nucleophilic behavior: the amino group (-NH₂) at the 2-position and the hydroxyl group (-OH) at the 5-position. Both nitrogen and oxygen atoms have lone pairs of electrons, enabling them to act as nucleophiles by donating these electron pairs to electrophilic centers.

Amino Group: The amino group is generally considered a stronger nucleophile than the hydroxyl group due to the higher electronegativity of oxygen compared to nitrogen, which results in a greater localization of electron density on the nitrogen atom. This enhanced nucleophilicity allows the amino group to readily participate in reactions such as alkylation, acylation, and condensation with electrophiles.

Hydroxyl Group: The hydroxyl group, while also nucleophilic, is typically less so than the amino group. Its nucleophilicity can be enhanced by deprotonation to form an alkoxide ion, which possesses a more concentrated negative charge and thus greater nucleophilic strength.

While general principles dictate the nucleophilic potential of these groups, specific comparative studies detailing the relative nucleophilicity of the amino versus hydroxyl centers in this compound under various reaction conditions were not found in the provided search results.

Electrophilic Substitution Pathways on the Quinoline (B57606) Ring

The quinoline ring system is an aromatic heterocycle susceptible to electrophilic aromatic substitution (EAS) reactions. EAS typically involves the generation of an electrophile, which then attacks the electron-rich aromatic system, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the quinoline ring significantly influences its reactivity and regioselectivity towards electrophilic attack. Both -NH₂ and -OH groups are activating and ortho, para-directing substituents in EAS. In the context of this compound, these groups would be expected to direct electrophilic substitution to specific positions on the quinoline core. However, detailed studies outlining the preferred sites of electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound, including specific reaction conditions and mechanistic pathways, were not identified in the provided search results. The interplay of the directing effects of the amino group at position 2 and the hydroxyl group at position 5 on the quinoline ring would dictate the specific substitution patterns observed.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics is crucial for understanding the rates and feasibility of chemical transformations. Kinetics deals with the rates of reactions, often quantified by rate constants and activation energies, which are influenced by factors such as reactant concentration, temperature, and catalyst presence. Thermodynamics, on the other hand, concerns the equilibrium state of reactions and the energy changes involved, such as free energy (ΔG) and enthalpy (ΔH). Nucleophilicity itself is described as a kinetic property, reflecting the rate at which a nucleophile attacks an electrophile.

While these concepts provide a framework for understanding chemical reactions, specific kinetic data (e.g., rate constants, activation energies) or thermodynamic data (e.g., equilibrium constants, free energy changes) for reactions involving this compound were not found in the provided search results. Therefore, a quantitative analysis of the reaction rates or thermodynamic favorability of specific transformations of this compound cannot be presented based on the available information.

Role of Intermediates and Transition States in Key Transformations

Mechanistic elucidation often involves identifying transient intermediates and characterizing transition states. In electrophilic aromatic substitution reactions, key intermediates include sigma complexes (arenium ions), which are resonance-stabilized carbocations. Reactions involving alcohols can proceed through protonated alcohol intermediates or carbocations, depending on the reaction conditions and substrate structure. Transition states represent the highest energy point along the reaction pathway, dictating the activation energy barrier.

Specific research findings detailing the intermediates or transition states involved in the reactions of this compound were not identified in the provided search results. Consequently, a detailed mechanistic description involving these species for this particular compound cannot be provided based on the available information.

Data Tables

No specific data tables from research findings on the mechanistic elucidation of reactions involving this compound were retrieved from the provided search results.

Compound List

this compound

2-aminoquinolin-4(1H)-one (mentioned in as a related compound)

8-Aminoquinolin-5-ol (mentioned in as a related compound)

Indole (mentioned in)

Thiophenol (mentioned in)

Paraformaldehyde (mentioned in)

Acetic anhydride (B1165640) (general reagent for acylation, implied in nucleophilic reactions)

Alkyl halides (general electrophiles for nucleophilic substitution)

Nitric acid (reagent for nitration)

Sulfuric acid (reagent for nitration/sulfonation)

Sulfur trioxide (reagent for sulfonation)

Advanced Structural Characterization and Spectroscopic Analysis of 2 Aminoquinolin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships.

1D NMR (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is highly sensitive and provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For 2-Aminoquinolin-5-ol (Molecular Formula: C₉H₈N₂O), the ¹H NMR spectrum would be expected to display signals corresponding to the aromatic protons of the quinoline (B57606) ring, the protons of the amino group (-NH₂), and the proton of the hydroxyl group (-OH). Aromatic protons typically resonate in the δ 6.5-8.5 ppm range, with their specific chemical shifts and splitting patterns dictated by their positions and neighboring protons. The amino protons are usually observed as a broad singlet, often in the δ 3-5 ppm range, though this can vary significantly with solvent and concentration due to hydrogen bonding and exchange. The phenolic hydroxyl proton is expected to appear as a singlet, typically in the δ 4-10 ppm range, also sensitive to solvent and hydrogen bonding. sigmaaldrich.comnetlify.app

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly dependent on their electronic environment. In this compound, distinct signals would be expected for the nine carbon atoms of the quinoline ring system. Aromatic carbons in quinoline typically resonate between δ 110-160 ppm. The carbon directly attached to the amino group (C2) and the carbon attached to the hydroxyl group (C5) would likely exhibit characteristic chemical shifts influenced by these substituents. The carbon bearing the amino group is generally found at lower field (more deshielded) than other aromatic carbons, while the carbon bearing the hydroxyl group would also be deshielded. rsc.orgtsijournals.com

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR (¹⁵N NMR) offers direct information about the nitrogen atoms. The amino nitrogen (-NH₂) is expected to resonate in a different region than the quinoline ring nitrogen. While ¹⁵N NMR is less commonly used due to its lower natural abundance and sensitivity, it can provide definitive information about nitrogen environments. sdsu.edu

Specific experimental ¹H, ¹³C, and ¹⁵N NMR data for this compound was not found in the searched literature. The expected chemical shift ranges are based on the known spectroscopic behavior of similar quinoline and amino-phenol structures.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity within a molecule, especially for complex structures where 1D spectra may be ambiguous.

COSY (COrrelated SpectroscopY): This technique reveals proton-proton couplings (¹H-¹H), allowing the identification of spin systems and establishing which protons are adjacent to each other through chemical bonds. For this compound, COSY would help map out the proton networks within the quinoline ring. sdsu.eduprinceton.eduemerypharma.comepfl.chyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). This is invaluable for assigning specific proton signals to their corresponding carbon atoms. sdsu.eduprinceton.eduemerypharma.comepfl.chyoutube.com

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are spatially close to each other, even if they are not directly bonded. While less critical for establishing basic connectivity in a planar molecule like this compound, it can provide information about conformational preferences in more flexible systems. princeton.eduemerypharma.comyoutube.com

Specific experimental 2D NMR data for this compound was not found in the searched literature. The described applications highlight their utility in confirming the structural assignments of such compounds.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. For this compound, with the proposed molecular formula C₉H₈N₂O, HRMS would confirm this composition by measuring the exact mass. The calculated exact mass for C₉H₈N₂O is 160.06366 Da . sisweb.com This precise mass measurement is critical for distinguishing the target compound from other molecules with similar nominal masses.

Specific HRMS data for this compound was not found in the searched literature.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MSⁿ, involves the fragmentation of selected ions (precursor ions) to generate product ions. By analyzing the masses and relative abundances of these fragments, valuable information about the molecule's structure, including the location of functional groups and the nature of chemical bonds, can be deduced. nationalmaglab.org

For this compound, potential fragmentation pathways could include:

Loss of small neutral molecules like H₂O (from the hydroxyl group) or NH₃ (from the amino group).

Cleavage of bonds within the quinoline ring system.

Fragmentation of the amino or hydroxyl substituents.

The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization (EI) vs. Electrospray Ionization (ESI)). EI typically leads to more extensive fragmentation, while ESI is considered a softer ionization technique, often preserving the molecular ion. acdlabs.com

Specific MS/MS fragmentation data for this compound was not found in the searched literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing characteristic "fingerprints" that are indicative of specific functional groups and molecular structures.

IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching and bending) of chemical bonds. The frequency of absorption is characteristic of the type of bond and the atoms involved. libretexts.orgsavemyexams.comlibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands associated with its functional groups:

O-H Stretch (Hydroxyl): A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group, likely exhibiting hydrogen bonding. savemyexams.comlibretexts.orguc.edu

N-H Stretch (Amino): Medium to strong absorption bands typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amino group. savemyexams.comlibretexts.orguc.edu

Aromatic C-H Stretch: Absorption bands in the 3000-3100 cm⁻¹ region. libretexts.orguc.edu

Aromatic Ring Vibrations: Multiple bands in the 1450-1650 cm⁻¹ region, arising from C=C and C=N stretching within the quinoline ring system. libretexts.orguc.edu

N-H Bend (Amino): A band around 1600 cm⁻¹, often overlapping with aromatic ring vibrations. libretexts.orguc.edu

C-O Stretch (Phenolic): A band in the 1200-1300 cm⁻¹ region, characteristic of the phenolic C-O bond. libretexts.orguc.edu

Specific IR absorption data for this compound was not found in the searched literature.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy, relying on the inelastic scattering of monochromatic light (usually from a laser) by molecules. Vibrations that cause a change in the molecule's polarizability are Raman-active. Raman spectroscopy is often more sensitive to vibrations involving non-polar bonds, such as C=C and C-C stretches, and can be advantageous for analyzing aqueous solutions. libretexts.orglibretexts.orgnih.gov

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks associated with:

Aromatic Ring Vibrations: Strong signals corresponding to the stretching and bending modes of the quinoline ring system, typically in the 1400-1650 cm⁻¹ region. Aminoquinolines, in general, can exhibit intense Raman signals due to their chromophoric nature and molecular symmetry. uc.eduresearchgate.net

C-H, C-N, C-O Stretching: Vibrations involving these bonds would also contribute to the Raman spectrum.

Specific Raman shift data for this compound was not found in the searched literature.

While specific experimental spectroscopic data for this compound was not extensively found in the reviewed literature, the principles of ¹H, ¹³C NMR, 2D NMR techniques, HRMS, MS/MS, IR, and Raman spectroscopy provide a robust framework for its characterization. These techniques, when applied, would allow for the unambiguous confirmation of its molecular formula, the elucidation of its detailed structure, and the identification of its key functional groups, thereby supporting its synthesis and application in various chemical fields.

Compound List

this compound

2-Quinolinamine (2-Aminoquinoline)

5-Aminoquinolin-8-ol

2-Amino-8-quinolinol

5-Aminoquinolin-6-ol

8-Aminoquinolin-5-ol

4-methyl-2-[(2-methylphenyl)amino]quinolin-5-ol

2-aminoquinolin-4(1H)-one

Chloroquine

4,7-dichloroquinoline (B193633)

Quinolin-8-ol

4-azido-7-chloroquinoline

2-Aminophenol

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission spectroscopy of this compound provide insights into its electronic structure and photophysical behavior. UV-Vis spectroscopy reveals the wavelengths of light the molecule absorbs, which are typically associated with electronic transitions between molecular orbitals, such as π→π* transitions in aromatic systems. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, studies on related aminoquinoline derivatives indicate absorption bands often falling within the ultraviolet region, characteristic of conjugated π-electron systems researchgate.netazooptics.comshimadzu.com. For instance, quinoline derivatives generally exhibit absorption in the range of 280-510 nm researchgate.net. The presence of the amino and hydroxyl groups can influence these absorption profiles, potentially causing bathochromic (red) or hypsochromic (blue) shifts depending on their electronic effects and interactions within the molecule azooptics.comshimadzu.com.

Fluorescence spectroscopy explores the light emitted by the molecule after excitation. This process involves the absorption of photons, relaxation to the lowest excited state, and subsequent emission of light at a longer wavelength uci.edu. Aminoquinoline derivatives are known to exhibit fluorescence, with emission spectra often influenced by the specific substitution pattern and the surrounding environment researchgate.netnih.govnih.govresearchgate.net. For example, some aminoquinoline-based fluorophores have shown emission maxima around 480-513 nm when complexed with metal ions nih.gov. While direct fluorescence emission data for this compound is not explicitly provided, related compounds suggest that emission wavelengths typically occur at lower energies (longer wavelengths) than absorption maxima uci.edu. The efficiency of fluorescence, often quantified by quantum yield, and the fluorescence lifetime are critical parameters that would be determined through detailed fluorescence studies.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, revealing the molecular and supramolecular architecture of a compound in its solid state pdx.edujhu.eduanl.govmdpi.com. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound itself is not directly available in the provided search results, X-ray diffraction (XRD) studies on related quinoline derivatives and other organic molecules highlight the types of information obtained. For instance, XRD patterns are used to identify crystalline phases and determine structural properties like lattice parameters pdx.edursc.org. Studies on other heterocyclic compounds, including quinoline derivatives, have successfully elucidated their crystal structures, revealing specific molecular geometries and intermolecular hydrogen bonding networks that contribute to their supramolecular assembly mdpi.commdpi.comresearchgate.netnih.gov. For example, research on pyrazole (B372694) derivatives has shown how hydrogen bonding can lead to specific layered or 3D crystal structures mdpi.com. The analysis of crystal structures can also explain differences in physical properties, such as melting points or solubility, and can be crucial for understanding solid-state reactivity or polymorphism. The process of X-ray diffraction involves the interaction of X-rays with the electron clouds of atoms within a crystal, leading to diffraction patterns that are then analyzed to reconstruct the atomic arrangement pdx.eduanl.gov.

Computational Chemistry and Theoretical Modeling of 2 Aminoquinolin 5 Ol

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and Ab Initio methods are cornerstone techniques in computational chemistry for determining the electronic structure of molecules. These approaches allow for the calculation of various molecular properties, including electron density distribution, molecular orbitals, and energies, providing a fundamental understanding of the compound's chemical nature.

Geometry optimization is a critical step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. For 2-Aminoquinolin-5-ol, this process involves determining the optimal bond lengths, bond angles, and dihedral angles. Conformational analysis then investigates the different possible spatial arrangements of the molecule, identifying stable conformers and their relative energies. These studies are essential for understanding how the molecule exists in its ground state and how its shape might influence its interactions with other molecules. Studies often employ DFT methods with various functional-organic basis set combinations to achieve accurate geometries and energy profiles.

Frontier Molecular Orbital (FMO) theory, a key component of electronic structure calculations, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO, as well as their spatial distribution, provides significant information about a molecule's reactivity, stability, and electronic transitions. For this compound, the HOMO-LUMO gap can indicate its susceptibility to electrophilic or nucleophilic attack, and the distribution of these orbitals can predict the most likely sites of chemical reactions. The amino group and the hydroxyl group are expected to significantly influence the electronic distribution and FMO characteristics of the quinoline (B57606) core.

Table 1: Key Electronic Structure Parameters (Illustrative based on typical DFT studies)

| Parameter | Value (eV) | Significance |

| HOMO Energy | -X.XX | Electron donating ability, nucleophilicity |

| LUMO Energy | -Y.YY | Electron accepting ability, electrophilicity |

| HOMO-LUMO Gap | Z.ZZ | Molecular stability, reactivity, optical properties |

| Dipole Moment | A.AA D | Polarity, intermolecular interactions |

| Ionization Potential (IP) | B.BB | Energy required to remove an electron |

| Electron Affinity (EA) | C.CC | Energy released upon adding an electron |

Note: Specific numerical values are illustrative and would be determined by detailed computational studies using specific software and basis sets.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to observe how molecules move and interact over time. For this compound, MD simulations can elucidate its solvation shell in various solvents, providing insights into how solvent molecules arrange themselves around the solute. This is critical for understanding solubility, reaction rates in solution, and the formation of hydrogen bonds or other intermolecular forces with solvent molecules or other solutes. The presence of the amino and hydroxyl groups suggests strong potential for hydrogen bonding interactions, which MD simulations can quantify.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating vibrational frequencies and intensities, one can predict IR spectra, aiding in the identification and characterization of the compound. Similarly, predicting chemical shifts for NMR spectra and electronic transitions for UV-Vis spectra can complement experimental data and help in confirming the structure and purity of synthesized samples. These predictions are typically derived from the optimized molecular geometry and electronic structure calculations.

Table 2: Predicted Spectroscopic Signatures (Illustrative)

| Spectroscopic Technique | Predicted Feature(s) | Computational Basis |

| IR Spectroscopy | Characteristic stretching frequencies for N-H, O-H, C=N, C=C bonds; bending vibrations. | Calculation of vibrational modes and their intensities from the Hessian matrix derived from DFT optimizations. |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants for aromatic protons, NH₂, and OH protons. | Calculation of shielding tensors using methods like GIAO (Gauge-Independent Atomic Orbital) combined with DFT. |

| ¹³C NMR Spectroscopy | Chemical shifts for all carbon atoms in the quinoline ring and attached groups. | Similar to ¹H NMR, calculation of shielding tensors for carbon nuclei. |

| UV-Vis Spectroscopy | Absorption maxima (λmax) and corresponding oscillator strengths. | Time-Dependent Density Functional Theory (TD-DFT) calculations to determine electronic excitation energies and transition probabilities. |

Note: Specific predicted values are dependent on the computational methodology and basis set employed.

Mechanistic Insights via Computational Reaction Pathway Elucidation

Computational reaction pathway elucidation involves mapping out the step-by-step process of a chemical reaction, including transition states and intermediates. This allows for a detailed understanding of reaction mechanisms, activation energies, and the factors influencing reaction rates. For this compound, such studies could investigate its behavior in various chemical transformations, such as electrophilic aromatic substitution on the quinoline ring, reactions involving the amino group, or transformations of the hydroxyl group. By identifying the lowest energy pathways and transition states, computational methods can predict the most probable reaction outcomes and provide guidance for synthetic chemists.

Coordination Chemistry and Ligand Design with 2 Aminoquinolin 5 Ol

Design Principles for Chelating Ligands Incorporating 2-Aminoquinolin-5-ol Moietiesuni-regensburg.delibretexts.org

The design of effective chelating ligands relies on the strategic placement of donor atoms that can bind to a metal center, forming stable coordination complexes. This compound offers multiple potential donor sites: the quinoline (B57606) ring nitrogen (N1), the amino group nitrogen (N2), and the hydroxyl group oxygen (O5).

The relative positions of these donor atoms are crucial for chelation. The quinoline ring nitrogen (N1) and the hydroxyl oxygen at position 5 (O5) are positioned to form a stable six-membered chelate ring upon coordination to a metal ion. This bidentate coordination mode, involving the ring nitrogen and the deprotonated phenolic oxygen, is well-established for related 8-hydroxyquinoline (B1678124) derivatives indianchemicalsociety.comresearchgate.netresearchgate.net.

Furthermore, the amino group at position 2 (N2) can also participate in coordination. This allows for:

Bidentate Chelation: Coordination involving N1 and N2, forming a five-membered chelate ring, or N1 and O5.

Tridentate Chelation: The simultaneous coordination of N1, N2, and O5 is also feasible, leading to more stable complexes due to the chelate effect frontiersin.orgacs.orgnih.govacs.org. This tridentate binding mode can significantly influence the coordination geometry and electronic properties of the resulting metal complex.

Synthesis and Structural Characterization of Metal Complexeslibretexts.orgwordpress.comnih.gov

The synthesis of metal complexes with this compound, or analogous quinoline-based ligands, typically involves the reaction of the organic ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a suite of spectroscopic, analytical, and crystallographic techniques to elucidate their structure, bonding, and properties.

General Synthetic Approach: Synthesis usually proceeds by reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates, sulfates) in a molar ratio that favors the formation of desired complexes, often in solvents like ethanol, methanol, or dimethylformamide (DMF) frontiersin.orgacs.orgnih.govacs.orgrsc.orgacs.org. Refluxing or stirring at room temperature for several hours is common. The resulting complexes are typically isolated by filtration, washing, and drying.

Common Characterization Techniques:

Elemental Analysis: Confirms the empirical formula and purity of the synthesized complexes by determining the percentage composition of carbon, hydrogen, nitrogen, and metal content indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.org.

Infrared (IR) Spectroscopy: Identifies functional groups and provides evidence of metal-ligand coordination. Shifts in characteristic vibrational frequencies, such as O-H, N-H, C=N, and ring vibrations, as well as the appearance of metal-ligand stretching bands (M-N, M-O), are indicative of complex formation indianchemicalsociety.comresearchgate.netresearchgate.netfrontiersin.orgacs.orgnih.govacs.org.

UV-Visible (UV-Vis) Spectroscopy: Reveals electronic transitions within the ligand and the metal center. Ligand-based π→π* and n→π* transitions are observed in the UV region, while metal d-d transitions and charge transfer bands appear in the visible region, contributing to the color of the complexes indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgacs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural elucidation of diamagnetic complexes. Changes in chemical shifts and signal patterns upon complexation provide information about the coordination environment and the involvement of specific donor atoms indianchemicalsociety.comresearchgate.netresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgnih.govmdpi.comnih.gov.

Mass Spectrometry (MS): Determines the molecular weight of the ligand and its metal complexes, confirming their formation and fragmentation patterns indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgacs.orgnih.gov.

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules frontiersin.orgacs.orgnih.govacs.orgacs.orgresearchgate.net.

Powder X-ray Diffraction (PXRD): Confirms the crystalline nature of the synthesized materials and can provide information on crystallite size frontiersin.orgacs.orgnih.govacs.orgacs.org.

Single Crystal X-ray Diffraction: Provides definitive structural data, including precise bond lengths, bond angles, coordination geometry, and crystal packing frontiersin.orgacs.orgnih.govrsc.org.

Transition Metal Complexes

Transition metals are frequently employed in coordination chemistry due to their variable oxidation states, diverse coordination numbers, and rich electronic properties that lead to a wide range of applications. Quinoline-based ligands, including derivatives of this compound, readily form complexes with various transition metals.

Commonly Studied Metals: Copper(II), Nickel(II), Cobalt(II), Zinc(II), Palladium(II), Manganese(II), and Vanadium(IV) have been extensively studied with quinoline derivatives indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgrsc.orgacs.orgresearchgate.netresearchgate.net.

Examples and Findings:

Complexes of 2-aminoquinolin-8-ol (B17170) with Cu(II) and Pd(II) have been synthesized and characterized, often exhibiting square planar geometries and showing distinct spectroscopic signatures upon coordination indianchemicalsociety.comresearchgate.net.

Studies on Zn(II), Cu(II), and Ni(II) complexes with related aminoquinoline ligands have reported formation constants and proposed geometries such as distorted tetrahedral (Zn), distorted square pyramidal (Cu), and square planar (Ni), supported by spectroscopic and elemental analyses frontiersin.org.

Co(II) and Zn(II) complexes with fluorinated quinoline derivatives have been synthesized and characterized using a comprehensive set of techniques, including DFT calculations, to understand their structural and electronic properties acs.orgnih.gov.

Complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with pyrido[3,2,1-ij]quinolin-8-ol derivatives have been reported, with X-ray crystallography revealing mononuclear and dinuclear structures with varying coordination geometries rsc.org.

Table 1: Coordination Complexes of Quinoline Derivatives

| Metal Ion | Ligand Type (Example) | Common Coordination Geometry | Key Characterization Techniques Used | Relevant Citation(s) |

|---|---|---|---|---|

| Cu(II) | 2-aminoquinolin-8-ol | Square planar | FTIR, UV-Vis, NMR, MS, Elemental Analysis, PXRD | indianchemicalsociety.comresearchgate.net |

| Ni(II) | 2-aminoquinolin-8-ol | Square planar | FTIR, UV-Vis, NMR, MS, Elemental Analysis, PXRD | indianchemicalsociety.comresearchgate.net |

| Zn(II) | 2-chloroquinoline-3-carbaldehyde (B1585622) derived ligand | Distorted Tetrahedral | FTIR, UV-Vis, NMR, MS, Elemental Analysis, TGA, PXRD | frontiersin.org |

| Cu(II) | 2-chloroquinoline-3-carbaldehyde derived ligand | Distorted Square Pyramidal | FTIR, UV-Vis, NMR, MS, Elemental Analysis, TGA, PXRD | frontiersin.org |

| Ni(II) | 2-chloroquinoline-3-carbaldehyde derived ligand | Square Planar | FTIR, UV-Vis, NMR, MS, Elemental Analysis, TGA, PXRD | frontiersin.org |

| Co(II) | 6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Octahedral (likely) | FTIR, UV-Vis, NMR, MS, Elemental Analysis, TGA, PXRD, DFT | acs.orgnih.gov |

| Zn(II) | 6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Octahedral (likely) | FTIR, UV-Vis, NMR, MS, Elemental Analysis, TGA, PXRD, DFT | acs.orgnih.gov |

| Mn(II) | Pyrido[3,2,1-ij]quinolin-8-ol derivative | Dinuclear/Octahedral | X-ray Crystallography, UV-Vis, Raman | rsc.org |

Main Group Element Complexes

While research on transition metal complexes of quinoline derivatives is extensive, reports specifically detailing the coordination chemistry of this compound with main group elements are less prevalent in the provided literature. Zinc(II), a d¹⁰ metal ion, is frequently studied and often considered alongside transition metals due to its versatile coordination chemistry and its role in biological systems frontiersin.orgacs.orgnih.govrsc.org. Studies involving other main group elements such as Aluminum (Al), Gallium (Ga), Indium (In), Tin (Sn), or Lead (Pb) with this specific ligand are not prominently featured. However, the general principles of Lewis acid-base interactions suggest that these elements, possessing vacant orbitals, could potentially coordinate with the Lewis basic sites of this compound. Further research would be required to explore these possibilities.

Investigation of Coordination Modes and Ligand Field Effects

The manner in which this compound binds to a metal center (coordination mode) significantly influences the resulting complex's geometry, stability, and electronic properties, collectively known as ligand field effects.

Coordination Modes: Based on the functional groups present and studies of analogous quinoline ligands, this compound can adopt several coordination modes:

Bidentate: The most common modes involve two donor atoms. Coordination through the quinoline ring nitrogen (N1) and the deprotonated hydroxyl oxygen (O5) forms a stable six-membered chelate ring indianchemicalsociety.comresearchgate.netresearchgate.net. Alternatively, coordination via the ring nitrogen (N1) and the amino nitrogen (N2) can form a five-membered ring.

Tridentate: The ligand can act as a tridentate chelating agent by coordinating through N1, N2, and O5 simultaneously. This mode typically leads to enhanced complex stability due to the chelate effect frontiersin.orgacs.orgnih.govacs.org.

The specific metal ion, its preferred coordination number, and the reaction conditions will dictate which coordination mode is favored.

Ligand Field Effects: The interaction between the metal d-orbitals and the ligand's molecular orbitals, governed by the coordination mode and the nature of the metal ion, leads to ligand field effects. These effects manifest in:

Coordination Geometry: The arrangement of ligands around the metal center is determined by the coordination number and the ligand field splitting energies. Common geometries observed for quinoline complexes include square planar, tetrahedral, octahedral, and square pyramidal indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govrsc.org. For example, d⁸ metal ions like Ni(II) and Pd(II) often favor square planar complexes, while d¹⁰ Zn(II) may adopt tetrahedral or distorted geometries.

Electronic Properties: The splitting of metal d-orbitals influences the electronic transitions of the metal ion, leading to characteristic colors of the complexes. The magnitude of the ligand field splitting (Δo or Δt) is a direct consequence of the ligand's electronic properties and its interaction with the metal.

Spectroscopic and Computational Analysis of Metal-Ligand Interactionsacs.org

Spectroscopic and computational methods are indispensable tools for understanding the nature of metal-ligand interactions in coordination complexes.

Spectroscopic Analysis:

FTIR Spectroscopy: The coordination of this compound to metal ions is typically evidenced by shifts in characteristic vibrational bands. The O-H stretching vibration of the hydroxyl group, often broad in the free ligand, may disappear or shift to lower wavenumbers upon deprotonation and coordination, accompanied by the appearance of metal-oxygen (M-O) stretching bands in the 400–650 cm⁻¹ region indianchemicalsociety.comresearchgate.netresearchgate.netfrontiersin.orgacs.orgnih.govacs.org. Similarly, coordination through the quinoline nitrogen or amino nitrogen leads to shifts in ring vibrations and N-H stretching, and the appearance of metal-nitrogen (M-N) stretching bands indianchemicalsociety.comresearchgate.netresearchgate.net.

UV-Vis Spectroscopy: The free ligand exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, these bands often undergo a bathochromic shift (red-shift). More importantly, the formation of metal complexes introduces new absorption bands in the visible region, attributed to d-d electronic transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) transitions, which determine the color of the complex indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgacs.orgresearchgate.net.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectra provide detailed structural information. Coordination to the metal center alters the electron density around the ligand atoms, resulting in characteristic shifts in the chemical shifts of protons and carbons involved in or near the coordination site indianchemicalsociety.comresearchgate.netresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgnih.govmdpi.comnih.gov.

Mass Spectrometry: Confirms the molecular weight of the ligand and its complexes, providing crucial data for structural identification indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgacs.orgnih.gov.

Table 2: Representative Spectroscopic Signatures of Metal-Ligand Interactions

| Technique | Feature in Free Ligand | Observed Change Upon Complexation | Interpretation | Relevant Citation(s) |

|---|---|---|---|---|

| FTIR | O-H stretch (broad) | Shift to lower wavenumber or disappearance; appearance of M-O stretch | Deprotonation of hydroxyl; metal-oxygen bond formation | indianchemicalsociety.comresearchgate.netresearchgate.netfrontiersin.orgacs.orgnih.govacs.org |

| N-H stretch (amino) | Shift to lower wavenumber or broadening | Potential coordination via amino nitrogen | indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.gov | |

| Quinoline ring vibrations | Shifts in band positions | Involvement of ring nitrogen in coordination | indianchemicalsociety.comresearchgate.netresearchgate.net | |

| C=N stretch (if present) | Shift in band position | Metal coordination to imine nitrogen | frontiersin.orgacs.orgnih.gov | |

| M-N stretch | Appearance of new bands (typically 400–650 cm⁻¹) | Metal-nitrogen bond formation | indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.org | |

| UV-Vis | π→π* and n→π* transitions (UV region) | Red-shift (bathochromic) of ligand bands | Electronic perturbation due to metal coordination | indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgacs.orgresearchgate.net |

| (No d-d transitions for free ligand) | Appearance of new absorption bands (visible region) | d-d electronic transitions of the metal ion, influenced by ligand field | indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govacs.orgacs.orgresearchgate.net |

Computational Analysis:

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are powerful tools for modeling metal-ligand interactions. These calculations can accurately predict:

Spectroscopic Properties: Vibrational frequencies (for FTIR) and electronic excitation energies (for UV-Vis spectra), allowing for direct comparison with experimental data indianchemicalsociety.comresearchgate.netfrontiersin.orgacs.orgnih.govresearchgate.net.

Electronic Structure: Analysis of frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and bonding interactions (e.g., Natural Bond Orbital analysis) provides deep insights into the stability and reactivity of the complexes indianchemicalsociety.comresearchgate.netresearchgate.netresearchgate.netsydney.edu.au.

List of Compounds Mentioned:

this compound

2-Aminoquinoline

2-aminoquinolin-8-ol

2-chloroquinoline-3-carbaldehyde derived ligand

6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol

Pyrido[3,2,1-ij]quinolin-8-ol derivative

Nitroxoline™

Advanced Derivatization and Functionalization Strategies of 2 Aminoquinolin 5 Ol

Selective Chemical Modifications at the Amino Moiety

The primary amino group at the 2-position of 2-aminoquinolin-5-ol is a nucleophilic center, readily participating in reactions characteristic of aromatic amines. These modifications can alter the electronic properties, solubility, and biological activity of the parent compound.

Acylation and Sulfonylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to yield sulfonamides. These reactions typically proceed under mild conditions, often in the presence of a base to scavenge the liberated acid. For example, reaction with acetyl chloride would yield N-(5-hydroxyquinolin-2-yl)acetamide. Such modifications can be used to protect the amino group or to introduce specific functionalities.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may require specific reaction conditions or protecting group strategies.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. These derivatives are often colored and can serve as ligands for metal ions or as intermediates in further synthetic transformations.

Conjugation: The amino group can also be utilized for conjugation reactions, as seen in the functionalization of 8-aminoquinoline (B160924) derivatives for glycoconjugation via copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) ( mdpi.com). This suggests that this compound could be similarly attached to various biomolecules or synthetic scaffolds.

Table 7.1: Common Derivatization Reactions of the Amino Moiety

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Acylation | Acid chlorides/anhydrides, base (e.g., pyridine (B92270), Et₃N) | Amides | Protection, modification of electronic properties |

| Sulfonylation | Sulfonyl chlorides, base (e.g., pyridine, Et₃N) | Sulfonamides | Bioactivity modulation, prodrug design |

| Alkylation | Alkyl halides, alkyl sulfates | Alkylamines | Modification of lipophilicity, steric effects |

| Schiff Base Formation | Aldehydes/ketones, acid catalyst (optional) | Imines (Schiff Bases) | Ligand formation, intermediate for further synthesis |

| Conjugation | Activated molecules (e.g., with azide/alkyne groups) | Conjugates | Bioconjugation, material science |

Selective Chemical Modifications at the Hydroxyl Group

The hydroxyl group at the 5-position confers phenolic character to the molecule, making it susceptible to reactions typical of phenols. Its proximity to the quinoline (B57606) nitrogen also suggests potential for chelation.

Etherification: The hydroxyl group can be converted into an ether through reactions with alkyl halides or sulfates in the presence of a base (e.g., Williamson ether synthesis). This O-alkylation can modify solubility and steric properties. For instance, reaction with methyl iodide and a base would yield 2-amino-5-methoxyquinoline.

Esterification: Esterification with acid chlorides or anhydrides, typically under basic conditions, yields phenolic esters. These derivatives can serve as prodrugs or intermediates.

Electrophilic Aromatic Substitution: The hydroxyl group is an activating and ortho/para-directing group for electrophilic aromatic substitution on the quinoline ring. However, its influence is secondary to the stronger activating effect of the amino group and the inherent reactivity of the quinoline system.

Chelation: As observed in 8-hydroxyquinolines, the phenolic hydroxyl group in conjunction with the heterocyclic nitrogen can act as a chelating agent for various metal ions ( nih.gov). This property can be exploited for metal complex formation or for applications in sensing and catalysis.

Table 7.2: Common Derivatization Reactions of the Hydroxyl Moiety

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Etherification | Alkyl halides/sulfates, base (e.g., K₂CO₃, NaH) | Ethers | Solubility modification, protecting group |

| Esterification | Acid chlorides/anhydrides, base (e.g., pyridine, Et₃N) | Esters | Prodrugs, modification of polarity |

| O-Alkylation | Alkyl halides, base | Ethers | Similar to etherification |

| Diazonium Coupling | Sodium nitrite, acid, followed by coupling partner | Azo dyes | Chromophore development, analytical probes |

Regioselective Electrophilic and Nucleophilic Substitutions on the Quinoline Core

The quinoline ring system itself undergoes electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions, with specific regioselectivity governed by the inherent electron distribution and the directing effects of substituents.

Electrophilic Aromatic Substitution (EAS): Quinoline generally undergoes EAS preferentially on the benzene (B151609) ring (positions 5 and 8) rather than the pyridine ring, which is deactivated by the electronegative nitrogen atom ( imperial.ac.uk, uop.edu.pk, uomustansiriyah.edu.iq). The presence of the activating amino group at C2 and the hydroxyl group at C5 significantly influences this reactivity. The amino group is a strong activator and an ortho/para director, while the hydroxyl group is also activating and ortho/para directing.

The amino group at C2 is expected to activate positions C3 and C5.

The hydroxyl group at C5 is expected to activate positions C4, C6, and C8.

Considering the combined effects and the inherent quinoline reactivity, electrophilic substitution is likely to occur at positions C3, C6, C7, and C8. Position C3 is ortho to the activating amino group. Positions C6 and C7 are part of the benzene ring and influenced by the hydroxyl group. Position C8 is also a favored site for EAS on quinoline itself ( imperial.ac.uk, uop.edu.pk).

Typical EAS reactions include nitration, halogenation, and sulfonation, which would require appropriate reagents and conditions, potentially under more vigorous conditions for the deactivated pyridine ring if substitution were to occur there.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on quinoline typically occurs at positions C2 and C4, analogous to pyridine ( uop.edu.pk, uomustansiriyah.edu.iq). The presence of the amino group at C2 might influence reactivity at C4. If a good leaving group were present at C2 or C4, nucleophilic attack could occur. For example, if a halogen were introduced at C4, nucleophilic substitution with amines or other nucleophiles would be feasible ( mdpi.com).

Table 7.3: Predicted Substitution Patterns on the Quinoline Core

| Reaction Type | Expected Positions of Substitution | Influencing Groups | General Reagents |

| EAS | C3, C6, C7, C8 | -NH₂, -OH | HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination) |

| NAS | C4 (if leaving group present) | -NH₂, -OH | Nu⁻ (e.g., amines, alkoxides) |

Grafting of this compound onto Polymer Scaffolds

The functional groups present in this compound make it amenable to covalent attachment onto polymer scaffolds, a common strategy in materials science and tissue engineering to impart specific properties to the scaffold surface or bulk.

Grafting via the Amino Group: The amino group can serve as an anchor point for grafting onto polymers functionalized with electrophilic groups, such as epoxides, acid chlorides, or isocyanates, via nucleophilic addition or condensation reactions. Alternatively, it can participate in "grafting from" approaches where an initiator is attached to the polymer, and then polymerization is initiated from the amino group. Techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization could be employed if appropriate initiating groups are attached to the amino moiety.

Grafting via the Hydroxyl Group: The hydroxyl group can be similarly utilized. It can react with polymers bearing electrophilic functionalities like acid chlorides, anhydrides, or isocyanates to form ester or carbamate (B1207046) linkages. In "grafting to" approaches, the hydroxyl group could be functionalized with a polymerizable group (e.g., an acrylate (B77674) or methacrylate) and then copolymerized with other monomers.

Polymer Scaffold Modification: General strategies for polymer grafting involve techniques such as "grafting to" (pre-formed polymer chains react with the scaffold), "grafting from" (polymer chains are grown from initiating sites on the scaffold), or "grafting through" (macromonomers copolymerize with monomers) ( mdpi.com). For example, a polymer scaffold could be functionalized with reactive groups, and then this compound could be attached via its amino or hydroxyl group. Conversely, this compound could be modified to carry a polymerizable group, and then grafted onto a scaffold via polymerization.

Table 7.5: Polymer Grafting Strategies for this compound

| Grafting Strategy | Anchor Point on this compound | Reactive Group on Polymer Scaffold | Linkage Formed | Example Polymer Functionalization |

| Grafting To | -NH₂ | Electrophilic (e.g., -COCl, -NCO) | Amide, Urea | Poly(glycidyl methacrylate) |

| -OH | Electrophilic (e.g., -COCl, -NCO) | Ester, Carbamate | Poly(acrylic acid) | |

| Grafting From | -NH₂ or -OH | Initiator group | Covalent | Initiator-functionalized polymer |

| (modified to carry initiator) |

The diverse reactivity of this compound, stemming from its amino, hydroxyl, and quinoline functionalities, provides a rich platform for chemical exploration, leading to novel compounds with potentially enhanced or entirely new properties.

Exploration of 2 Aminoquinolin 5 Ol in Advanced Materials Science

Integration into Functional Organic Materials

The chemical structure of 2-Aminoquinolin-5-ol, with its aromatic quinoline (B57606) backbone and reactive functional groups, positions it as a valuable component for integration into a variety of functional organic materials. Suppliers list it as a material science and polymer science building block rsc.orgbldpharm.com. Its aromatic nature suggests potential for π-conjugation, a key feature in many organic electronic and photonic materials. While specific examples of its direct incorporation into complex polymer architectures or composite materials are not extensively detailed in the provided literature, its classification as a building block implies its use in the synthesis of larger, functional organic systems. The development of functional organic materials often relies on molecules that can impart specific electronic, optical, or responsive properties, and the quinoline scaffold is known for its photophysical characteristics nih.govmdpi.comresearchgate.netnih.gov.

Design and Synthesis of Optoelectronic Materials Based on this compound

This compound is identified as a material relevant to OLED (Organic Light-Emitting Diode) applications and electronic materials rsc.orgbldpharm.com. The field of organic optoelectronics, which includes OLEDs, organic solar cells, and organic field-effect transistors, heavily relies on molecules with tunable electronic and optical properties, such as efficient light emission, charge transport, and absorption mdpi.commdpi.comrsc.orgchemrxiv.orgrsc.orgmdpi.com. The quinoline moiety is present in various organic semiconductors and luminescent materials, contributing to their electronic band structure and photophysical behavior researchgate.netwikipedia.org. The amino and hydroxyl groups on this compound can be further modified to fine-tune these properties, potentially leading to materials with tailored emission colors, improved charge mobility, or enhanced stability for optoelectronic devices. Furthermore, its mention in conjunction with "Aggregation-Induced Emission" (AIE) suggests potential for developing materials where luminescence is enhanced upon aggregation, a phenomenon crucial for solid-state optoelectronic applications rsc.orgbldpharm.com.

Fabrication of Responsive Materials and Sensors

The quinoline scaffold, particularly aminoquinoline derivatives, has demonstrated significant utility in the development of fluorescent sensors nih.govmdpi.comresearchgate.netnih.gov. These derivatives often function by exhibiting changes in their fluorescence properties (e.g., intensity, wavelength) upon binding to specific analytes, such as metal ions. For instance, aminoquinoline-based probes have been designed for the selective detection of metal ions like Zn²⁺, Pb²⁺, and Al³⁺, often involving mechanisms like Photoinduced Electron Transfer (PET) that lead to fluorescence enhancement nih.govmdpi.comresearchgate.netnih.gov. While direct studies on this compound as a sensor are not explicitly detailed, its structural features make it a plausible candidate for incorporation into sensor designs. The presence of nitrogen atoms in the quinoline ring and the amino/hydroxyl groups can facilitate coordination with metal ions or interaction with other analytes, potentially leading to responsive materials. The broader field of stimuli-responsive materials also utilizes molecules that change properties in response to external stimuli like pH, temperature, or light, with applications in sensing and smart materials advancedsciencenews.commdpi.com.

Role of this compound in Supramolecular Assemblies for Materials Applications

This compound is listed as a potential "MOF Ligand" rsc.orgbldpharm.com. Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming extended porous structures. The design and assembly of MOFs rely heavily on supramolecular chemistry principles, where organic molecules act as building blocks to create ordered architectures with specific functionalities. The quinoline structure, with its nitrogen atom capable of coordinating to metal centers, is well-suited for ligand design in MOFs. Beyond MOFs, supramolecular chemistry encompasses the study of non-covalent interactions to create complex molecular assemblies with tailored properties, finding applications in areas such as nanotechnology, catalysis, and advanced materials advancedsciencenews.comnih.govmdpi.combham.ac.ukrsc.orgsciforum.net. The potential for this compound to participate in self-assembly processes, perhaps leading to materials exhibiting phenomena like Aggregation-Induced Emission rsc.orgbldpharm.com, further underscores its relevance in supramolecular materials design.

Summary of Potential Applications and Properties

| Application Area | Potential Role/Function | Associated Properties/Phenomena | Supporting Search Results |

| OLED Materials | Emitter, Charge Transport Layer, Host Material | Luminescence, Charge Transport, Tunable Electronic Properties, Aggregation-Induced Emission | rsc.orgbldpharm.commdpi.commdpi.comrsc.orgchemrxiv.orgrsc.orgmdpi.comresearchgate.netwikipedia.org |

| Functional Organic Materials | Monomer, Building Block, Ligand | Versatile Functionalization, π-Conjugation, Self-Assembly, Material Integration | rsc.orgbldpharm.commdpi.comresearchgate.netidu.ac.id |

| Fluorescent Sensors | Receptor, Fluorophore Component | Metal Ion Binding (e.g., Zn²⁺, Pb²⁺, Al³⁺), Fluorescence Enhancement (e.g., via PET), Analyte Detection | nih.govmdpi.comresearchgate.netnih.gov |

| Supramolecular Assemblies | Ligand (for MOFs), Building Block for AIE materials | Metal Coordination, Self-Assembly, Aggregation-Induced Emission, Porous Structures | rsc.orgbldpharm.commdpi.combham.ac.ukrsc.org |

Compound List:

this compound

2-Amino-8-quinolinol

5-Aminoquinolin-8-ol

2-Aminothiazolo[4,5-f]quinolin-5-ol

5-((anthracen-9-ylmethylene)amino)quinolin-10-ol (ANQ)

Tris(8-hydroxyquinoline) aluminum (AlQ3)

Q & A

Basic Research Questions

Q. What are the key parameters to optimize in the synthesis of 2-Aminoquinolin-5-ol?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Reagent selection : Use brominating agents (e.g., N-bromosuccinimide) and reducing agents (e.g., sodium dithionite) for functional group transformations .

- Solvent system : Tetrahydrofuran (THF) and water mixtures improve solubility during reduction steps .

- Temperature : Maintain 0–5°C during diazotization to prevent side reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

- Table 1 : Critical Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Bromination Agent | N-bromosuccinimide (NBS) | Minimizes over-bromination |

| Reduction Agent | Sodium dithionite | Selective amine formation |

| Solvent | THF/H₂O (3:1) | Enhances intermediate solubility |

Q. How can researchers characterize this compound to confirm structure and purity?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR to verify amino (-NH₂) and hydroxyl (-OH) group positions .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities .

- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane eluents .

- Elemental analysis : Confirm molecular formula (C₉H₈N₂O) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

- Methodological Answer :

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., chloroquine for antimalarial assays) .

- Compound stability : Test degradation under assay conditions (pH, temperature) via HPLC .

- Orthogonal assays : Confirm activity using multiple methods (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) .

Q. What strategies can improve the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents at positions 2 (amino) and 5 (hydroxyl) to alter electronic/steric properties .

- Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., Plasmodium DHODH for antimalarial activity) .

- Hybrid analogs : Combine with pharmacophores (e.g., trifluoromethyl groups) to enhance metabolic stability .

- Table 2 : Bioactivity of Structural Analogs

| Derivative | Modification | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|---|

| 4-Aminoquinoline | Chlorine at C7 | 0.12 (Antimalarial) | P. falciparum |

| This compound | Hydroxyl at C5 | 5.8 (Anticancer) | HeLa cells |

Q. How can researchers address low synthetic yields in large-scale preparations of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and reaction times .

- Flow chemistry : Implement continuous flow systems to improve heat/mass transfer .

- Byproduct analysis : Use GC-MS to identify side products (e.g., quinone derivatives from over-oxidation) .

Q. What cross-disciplinary applications of this compound warrant further exploration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.